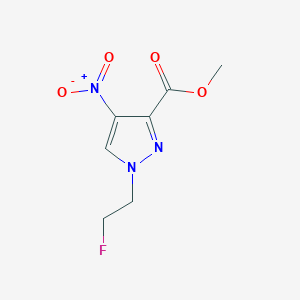
methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate, also known as MFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has a nitro group and a carboxylate ester group attached to the pyrazole ring. The unique structure of MFPC has led to its investigation in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX enzymes by methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects in various animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has also been found to reduce fever in animal models of fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate in lab experiments include its high purity, low toxicity, and well-defined chemical structure. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of using methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate include its limited solubility in water and other common solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate. The compound's unique structure and pharmacological activities make it a potential candidate for the development of new drugs for various conditions, including inflammation, pain, and cancer. Another area of interest is the investigation of the compound's mechanism of action and its interactions with various enzymes and receptors in the body. This could lead to a better understanding of the compound's pharmacological activities and potential applications in medicine. Finally, the development of new synthesis methods for methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate could lead to improved yields and purity of the compound, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves the reaction of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction proceeds via esterification, resulting in the formation of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate as a white crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has been investigated for its potential applications in medicinal chemistry, particularly in the development of new drugs. The compound has been found to exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has also been investigated for its potential use as a diagnostic tool in the field of cancer research. The compound has been found to selectively bind to cancer cells, making it a potential candidate for targeted drug delivery.
Propriétés
IUPAC Name |
methyl 1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c1-15-7(12)6-5(11(13)14)4-10(9-6)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQOHLVPCVEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2737734.png)

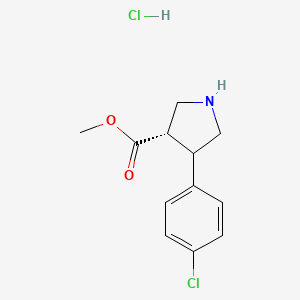
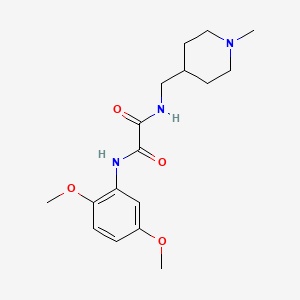


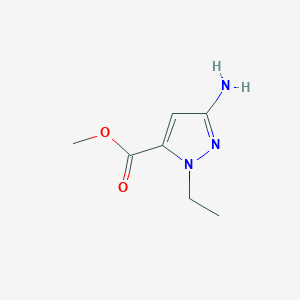
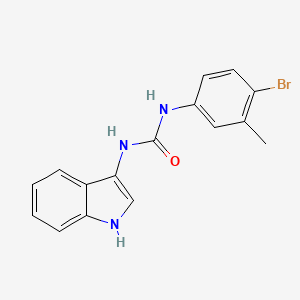
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2737746.png)

![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)
![1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2737749.png)
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)